Methyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
“Methyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate” is a chemical compound . It is a member of the oxadiazole family, which are heterocyclic compounds that have a five-membered aromatic ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H8FNO3 . Its average mass is 221.184 Da and its monoisotopic mass is 221.048828 Da .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 221.19 . Its InChI code is 1S/C11H8FNO3/c1-15-11(14)9-10(16-6-13-9)7-2-4-8(12)5-3-7/h2-6H,1H3 .Scientific Research Applications
Delayed Luminescence in Oxadiazole Derivatives
Oxadiazole derivatives are investigated for their delayed luminescence properties, with applications in organic light-emitting diodes (OLEDs). Specifically, carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles exhibit blue-shifted fluorescence and high reverse intersystem crossing rates, leading to efficient OLEDs with external quantum efficiency (EQE) values of up to 23% (Cooper et al., 2022).
Liquid Crystalline Properties
1,3,4-Oxadiazole-based compounds exhibit liquid crystalline properties, with potential applications in display technologies and materials science. For instance, certain bent-shaped 1,3,4-oxadiazole derivatives display enantiotropic nematic and smectic A phases, offering insights into the design of new mesogenic materials (Zhu et al., 2009).
Novel Energetic Compounds
3-Methyl-1,2,5-oxadiazole 2-oxide derivatives are synthesized and characterized for their potential as energetic materials, demonstrating good detonation performances and thermal stability. This research contributes to the development of novel explosives and propellants (Xu et al., 2018).
Corrosion Inhibition
Oxadiazole derivatives are explored as corrosion inhibitors for metals, showing high inhibition efficiency in acidic environments. These compounds form protective layers on metal surfaces, highlighting their potential in metal preservation and industrial applications (Kalia et al., 2020).
Cytochrome P450-Mediated Metabolism
Research on setileuton, a 5-lipoxygenase inhibitor, reveals that its 1,3,4-oxadiazole ring is metabolically opened by cytochrome P450 enzymes. This finding has implications for drug design and understanding drug metabolism pathways (Maciolek et al., 2011).
Antimicrobial Activity
Isoxazole clubbed 1,3,4-oxadiazole derivatives demonstrate antimicrobial and antitubercular activities, supported by molecular docking studies. This research indicates the potential of oxadiazole derivatives in developing new antimicrobial agents (Shingare et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
This interaction could involve the compound binding to its target, causing a conformational change that affects the target’s function .
Biochemical Pathways
Similar compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a wide range of biochemical pathways.
Result of Action
Based on the wide range of biological activities associated with similar compounds , it can be inferred that the compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
methyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3/c1-15-10(14)8-12-9(16-13-8)6-2-4-7(11)5-3-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLXJXFMTJDBBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=N1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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